molecular formula C12H13NO B1342225 N-[3-(2-Furyl)benzyl]-N-methylamine CAS No. 857284-27-6

N-[3-(2-Furyl)benzyl]-N-methylamine

Cat. No.: B1342225
CAS No.: 857284-27-6
M. Wt: 187.24 g/mol
InChI Key: WMCXJYGZLCREMM-UHFFFAOYSA-N
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Description

N-[3-(2-Furyl)benzyl]-N-methylamine is an organic compound that features a furan ring attached to a benzyl group, which is further connected to a methylamine group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Furyl)benzyl]-N-methylamine typically involves the reaction of 2-furylbenzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the process and ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Furyl)benzyl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Amine derivatives with altered functional groups.

    Substitution: Benzyl derivatives with different substituents on the aromatic ring.

Scientific Research Applications

N-[3-(2-Furyl)benzyl]-N-methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-N-methylamine: Lacks the furan ring, making it less versatile in chemical reactions.

    N-[3-(2-Furyl)benzyl]amine: Lacks the methyl group, affecting its reactivity and biological activity.

    N-[3-(2-Furyl)phenyl]-N-methylamine: Has a phenyl group instead of a benzyl group, altering its chemical properties.

Uniqueness

N-[3-(2-Furyl)benzyl]-N-methylamine is unique due to the presence of both the furan ring and the benzyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-[3-(furan-2-yl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-13-9-10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCXJYGZLCREMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594545
Record name 1-[3-(Furan-2-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-27-6
Record name 1-[3-(Furan-2-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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